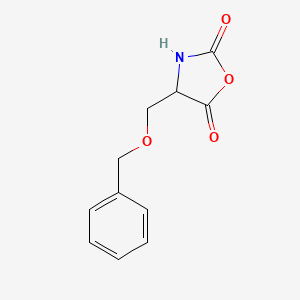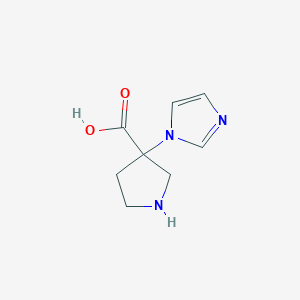
4-Iodothiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodothiazole-5-carbonitrile is a heterocyclic compound that features both iodine and nitrile functional groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothiazole-5-carbonitrile typically involves the iodination of thiazole derivatives. One common method includes the reaction of thiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodothiazole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Iodothiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Iodothiazole-5-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the iodine and nitrile groups can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
- 4-Bromothiazole-5-carbonitrile
- 4-Chlorothiazole-5-carbonitrile
- 4-Fluorothiazole-5-carbonitrile
Comparison: Compared to its halogenated counterparts, 4-Iodothiazole-5-carbonitrile is unique due to the larger atomic size and higher reactivity of the iodine atom. This can result in different reactivity patterns and potentially enhanced biological activity. The presence of the nitrile group further distinguishes it by providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C4HIN2S |
|---|---|
Molecular Weight |
236.04 g/mol |
IUPAC Name |
4-iodo-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4HIN2S/c5-4-3(1-6)8-2-7-4/h2H |
InChI Key |
YVUQVVVZOYRIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)




![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)






